4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Description
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C32H30N2O6 and a molecular weight of 538.606 . This compound is known for its unique structure, which includes benzyloxy, phenoxy, propanoyl, carbohydrazonoyl, and ethoxybenzoate groups. It is often used in early discovery research due to its rare and unique chemical properties .
Properties
CAS No. |
767335-89-7 |
|---|---|
Molecular Formula |
C32H30N2O6 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C32H30N2O6/c1-3-37-27-15-11-26(12-16-27)32(36)40-30-13-9-24(10-14-30)21-33-34-31(35)23(2)39-29-19-17-28(18-20-29)38-22-25-7-5-4-6-8-25/h4-21,23H,3,22H2,1-2H3,(H,34,35)/b33-21+ |
InChI Key |
CJDSHLDHZGOSPH-QNKGDIEWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of Benzyloxyphenol: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form benzyloxyphenol.
Formation of Benzyloxyphenoxypropanoyl: Benzyloxyphenol is then reacted with propanoyl chloride to form benzyloxyphenoxypropanoyl.
Formation of Carbohydrazonoyl Intermediate: The benzyloxyphenoxypropanoyl compound is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 4-ethoxybenzoic acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of automated reactors and continuous flow systems to ensure consistent production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and phenoxy groups.
Reduction: Reduction reactions can occur at the carbohydrazonoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxy and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzyloxy and phenoxy groups.
Reduction: Reduced derivatives of the carbohydrazonoyl group.
Substitution: Substituted derivatives at the benzyloxy and phenoxy groups.
Scientific Research Applications
4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
- 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness: 4-(2-(2-(4-(Benzyloxy)phenoxy)propanoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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